
Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate is an organic compound known for its applications in various industrial processes. This compound is a tricarboxylate ester, which means it contains three carboxylate groups attached to a central propane backbone. It is often used as a plasticizer to enhance the flexibility and durability of plastic products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate typically involves the esterification of propane-1,2,3-tricarboxylic acid with 4-methylpentan-2-ol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, where they undergo esterification, and the product is continuously removed and purified .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding alcohols and propane-1,2,3-tricarboxylic acid under acidic or basic conditions.
Oxidation: The compound can be oxidized to form carboxylic acids.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 4-methylpentan-2-ol and propane-1,2,3-tricarboxylic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible and durable plastics.
Biology: Investigated for its potential use in biological systems as a non-toxic plasticizer.
Medicine: Studied for its biocompatibility and potential use in medical devices.
Industry: Widely used in the plastics industry to improve the mechanical properties of plastic products.
Wirkmechanismus
The primary mechanism of action of Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate is through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material. This interaction occurs at the molecular level, where the ester groups of the compound form weak interactions with the polymer chains, allowing them to move more freely .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2-methylpropyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate
- Tris(2-ethylhexyl)propane-1,2,3-tricarboxylate
- Propane-1,2,3-triyl tris(2-methylacrylate)
Uniqueness
Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate is unique due to its specific ester groups, which provide distinct physical and chemical properties. Its use as a plasticizer is particularly notable for enhancing the flexibility and durability of plastics, making it a valuable compound in the plastics industry .
Eigenschaften
CAS-Nummer |
5401-00-3 |
|---|---|
Molekularformel |
C24H44O6 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C24H44O6/c1-15(2)10-18(7)28-22(25)13-21(24(27)30-20(9)12-17(5)6)14-23(26)29-19(8)11-16(3)4/h15-21H,10-14H2,1-9H3 |
InChI-Schlüssel |
XBNWCMUBZMWBGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)OC(=O)CC(CC(=O)OC(C)CC(C)C)C(=O)OC(C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


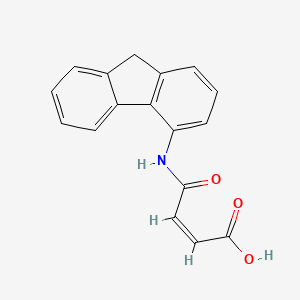
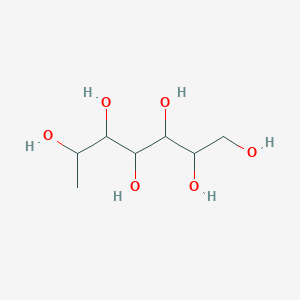

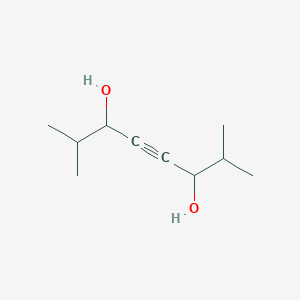
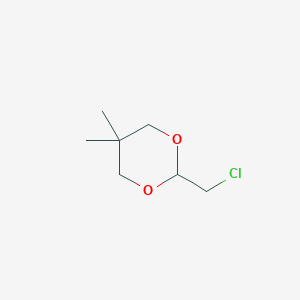
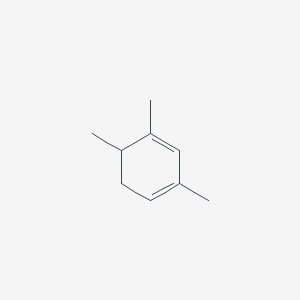



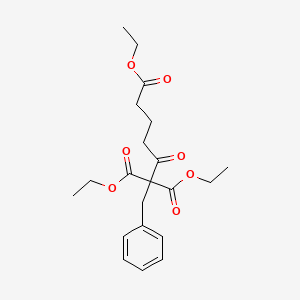
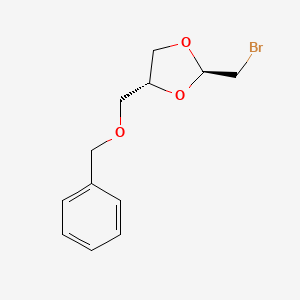

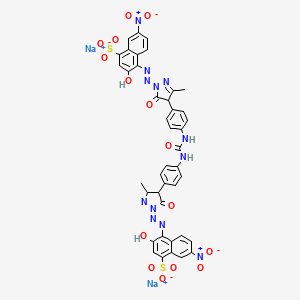
![2-[2-[5-[2-(Furan-2-yl)ethenyl]-2,4-dinitrophenyl]ethenyl]furan](/img/structure/B14731895.png)
